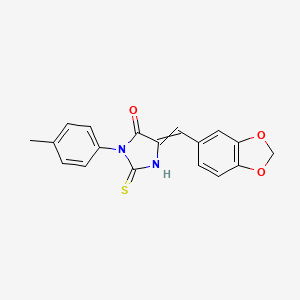

5-(1,3-Benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one

Description

The compound 5-(1,3-Benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one (hereafter referred to as the "target compound") is a heterocyclic molecule featuring an imidazolidin-4-one core. Key structural attributes include:

- Position 5: A 1,3-benzodioxole (methylenedioxyphenyl) substituent, which introduces a bicyclic aromatic system with electron-rich oxygen atoms.

- Position 3: A 4-methylphenyl (p-tolyl) group, contributing hydrophobic character.

- Position 2: A sulfanylidene (thione) group, enabling hydrogen bonding and metal coordination.

The molecular formula is C₁₈H₁₄N₂O₃S (MW: 338.38 g/mol). The benzodioxol group may enhance metabolic stability due to reduced oxidative susceptibility compared to simpler aromatic rings .

Properties

Molecular Formula |

C18H14N2O3S |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C18H14N2O3S/c1-11-2-5-13(6-3-11)20-17(21)14(19-18(20)24)8-12-4-7-15-16(9-12)23-10-22-15/h2-9H,10H2,1H3,(H,19,24) |

InChI Key |

RVZSJPLTIWLRMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)NC2=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

Introduction of the Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction using toluene and an appropriate alkylating agent.

Formation of the Imidazolidinone Core: The imidazolidinone core is synthesized through the reaction of an amine with an isocyanate, followed by cyclization.

Introduction of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.

Pathways Involved: Influencing signaling pathways, metabolic pathways, or gene expression to produce a biological response.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key Comparative Insights

Substituent Effects on Lipophilicity :

- The propan-2-yl group in increases lipophilicity (clogP ~3.2) compared to the target compound (clogP ~2.8), favoring passive diffusion across biological membranes.

- Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability due to C-F bond resistance to oxidative cleavage.

The trifluoromethyl group in adds steric bulk and strong electronegativity, altering binding kinetics.

Core Heterocycle Modifications: Replacement of imidazolidinone with thiazolidinone (e.g., ) changes ring electronics and hydrogen-bonding capacity, impacting target selectivity.

Biological Activity

5-(1,3-Benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

- Molecular Formula : C26H27N3O4S

- Molecular Weight : 477.5753 g/mol

- CAS Number : 5639-96-3

- Density : 1.34 g/cm³

- Boiling Point : 656.8°C

The compound exhibits biological activity primarily through its interaction with specific molecular targets. Studies indicate that it may inhibit certain enzymes involved in cancer progression, particularly those related to Src family kinases (SFKs) and other protein kinases. These interactions can lead to a reduction in tumor growth and enhanced survival rates in preclinical models.

Biological Activity Data

Case Studies

-

In Vivo Efficacy in Cancer Models

- A study evaluated the compound in a mouse model of pancreatic cancer. The results showed that oral administration led to a significant decrease in tumor size and increased survival rates compared to control groups.

- The mechanism was attributed to the inhibition of c-Src and Abl enzymes, which are critical for cancer cell proliferation and survival.

-

Selectivity Profile

- Comparative studies demonstrated that this compound has a high selectivity for SFKs over other kinases, minimizing off-target effects and enhancing its therapeutic potential.

- This selectivity is crucial for reducing side effects commonly associated with broader kinase inhibitors.

Research Findings

Recent investigations have expanded on the biological activity of this compound:

- A series of derivatives were synthesized and tested for their efficacy against various cancer cell lines, revealing that modifications to the benzodioxole moiety significantly influenced activity.

- The structure-activity relationship (SAR) studies indicated that substituents on the phenyl ring could enhance potency against specific cancer types.

Q & A

Q. What are the recommended synthetic pathways for 5-(1,3-Benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one?

The synthesis typically involves a base-catalyzed condensation reaction between a thiazolidinone/imidazolidinone precursor and a substituted benzaldehyde derivative. For example:

- React 3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one with 1,3-benzodioxole-5-carbaldehyde under basic conditions (e.g., NaOH or KOH) in a refluxing solvent (ethanol or methanol) .

- Monitor reaction progress via TLC or HPLC. Purify the product using column chromatography or recrystallization.

Q. How is the crystal structure of this compound determined using X-ray crystallography?

- Data Collection : Use a single-crystal X-ray diffractometer. Ensure crystal quality (size > 0.1 mm, no cracks).

- Structure Solution : Employ direct methods (e.g., SHELXS/SHELXD ) for phase determination .

- Refinement : Refine the model iteratively using SHELXL , adjusting anisotropic displacement parameters and validating with R-factors (e.g., R1 < 0.05) .

- Visualization : Generate ORTEP diagrams via ORTEP-3 or WinGX to illustrate thermal ellipsoids and molecular geometry .

Q. What spectroscopic techniques confirm the compound’s structural identity?

- NMR : - and -NMR to verify substituent positions and ring systems (e.g., benzodioxole protons at δ 6.7–7.1 ppm) .

- FT-IR : Confirm functional groups (e.g., C=O stretch ~1700 cm, C-S stretch ~650 cm) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] peak matching theoretical mass) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?

- Anomalies : Address twinning, disorder, or poor data resolution by:

- Re-collecting data at higher resolution (e.g., synchrotron sources).

- Using SHELXL constraints (e.g., ISOR, DELU) to stabilize anisotropic refinement .

Q. What experimental designs optimize pharmacological activity studies for this compound?

- In Vitro Assays : Use randomized block designs to test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., kinase assays). Include positive/negative controls and triplicate measurements .

- Dose-Response : Apply nonlinear regression (e.g., Hill equation) to calculate IC values. Validate with ANOVA for significance (p < 0.05).

- Selectivity Screening : Test against related targets (e.g., hemoglobin subunits) to assess specificity .

Q. How can computational models predict the environmental fate of this compound?

- QSPR Models : Estimate physicochemical properties (logP, solubility) using EPI Suite or TEST software .

- Degradation Pathways : Simulate hydrolysis/oxidation via Gaussian or ORCA to identify metabolites .

- Ecotoxicology : Apply ECOSAR to predict acute/chronic toxicity to aquatic organisms .

Q. What strategies improve synthetic yield while minimizing side reactions?

- Reaction Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading.

- Byproduct Analysis : Characterize impurities via LC-MS and adjust stoichiometry or reaction time .

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.